molecular formula C16H20FNO3 B2727442 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide CAS No. 899957-58-5

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide

Cat. No.: B2727442
CAS No.: 899957-58-5
M. Wt: 293.338
InChI Key: MWSVUWOGPPITDI-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide is a chemical compound of interest in sophisticated organic synthesis and medicinal chemistry research. Its structure incorporates a 1,4-dioxaspiro[4.5]decane system, a motif known to act as a protected carbonyl precursor, specifically for cyclohexanone . This key feature is valuable for multi-step synthetic routes, as the spirocyclic ketal can be installed and later removed under mild acidic conditions, providing a strategic handle for chemists. The molecule is further functionalized with a 4-fluorobenzamide group, linked through a methylene spacer. The fluorobenzamide moiety is a common pharmacophore found in compounds investigated for various biological activities, including kinase inhibition and modulation of protein-protein interactions . Researchers may utilize this compound as a key intermediate or building block for developing novel molecular probes and pharmaceutical candidates. Its primary research value lies in its potential application in constructing complex target molecules and its utility in structure-activity relationship (SAR) studies within drug discovery programs. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3/c17-13-6-4-12(5-7-13)15(19)18-10-14-11-20-16(21-14)8-2-1-3-9-16/h4-7,14H,1-3,8-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSVUWOGPPITDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexanone Ketalization

The foundational step involves converting cyclohexanone to 1,4-dioxaspiro[4.5]decane using ethylene glycol under acidic conditions:

Procedure

  • Charge a Dean-Stark apparatus with cyclohexanone (1.0 eq), ethylene glycol (2.5 eq), and p-toluenesulfonic acid (0.05 eq) in toluene
  • Reflux at 110°C for 6-8 hr with continuous water removal
  • Neutralize with saturated NaHCO₃, dry over MgSO₄, and concentrate
  • Purify via vacuum distillation (bp 85-88°C/15 mmHg) to yield colorless liquid

Table 1: Catalyst Screening for Ketal Formation

Catalyst Temp (°C) Time (hr) Yield (%)
p-TsOH 110 6 92
Amberlyst-15 100 12 88
FeCl₃ 80 24 65

Functionalization of the Spirocyclic Core

Hydroxymethyl Group Installation

The 2-hydroxymethyl derivative is synthesized through Prins cyclization:

Optimized Protocol

  • Dissolve 1,4-dioxaspiro[4.5]decane (1.0 eq) in CH₂Cl₂ at 0°C
  • Add paraformaldehyde (1.2 eq) and BF₃·OEt₂ (0.1 eq) dropwise
  • Warm to room temperature and stir for 4 hr
  • Quench with H₂O, extract with EtOAc, and purify via flash chromatography (hexane:EtOAc 3:1)

Critical Parameters

  • Temperature control : >5°C leads to oligomer formation
  • Moisture exclusion : BF₃ hydrolyzes rapidly, requiring anhydrous conditions

Amine Synthesis via Curtius Rearrangement

Conversion of the hydroxymethyl to aminomethyl group:

Stepwise Process

  • Mesylation : Treat hydroxymethyl derivative with MsCl (1.1 eq), Et₃N (2.0 eq) in THF at 0°C
  • Azide substitution : React mesylate with NaN₃ (3.0 eq) in DMF at 80°C for 12 hr
  • Staudinger reduction : Treat azide with PPh₃ (1.5 eq) in THF/H₂O (4:1) at 40°C

Amide Bond Formation: Comparative Analysis

Acid Chloride Coupling

Standard Procedure

  • Charge 4-fluorobenzoyl chloride (1.2 eq) and spirocyclic amine (1.0 eq) in dry THF
  • Add Et₃N (2.5 eq) at -20°C under N₂ atmosphere
  • Warm to room temperature over 2 hr, stir until consumption of amine
  • Extract with 5% HCl, dry organic layer, and crystallize from EtOH/H₂O

Table 2: Coupling Reagent Efficiency

Reagent Solvent Temp (°C) Yield (%)
EDC/HOBt DMF 25 89
HATU CH₂Cl₂ 0→25 93
ClCOCOCl THF -78→25 78

Process Intensification and Scale-Up Challenges

Continuous Flow Ketalization

Implementing flow chemistry enhances reproducibility:

  • Reactor design : Packed-bed column with Amberlyst-36 resin
  • Conditions : 120°C, 10 bar pressure, residence time 15 min
  • Productivity : 2.3 kg/L·hr vs 0.45 kg/L·hr in batch mode

Byproduct Management

Key impurities and mitigation strategies:

  • Ring-opened diols : Control water content <500 ppm in ketalization step
  • Diacylated amine : Maintain stoichiometric chloride:amine ratio ≤1.2:1
  • Epimerization : Limit reaction temperature to <40°C during coupling

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (m, 2H, ArH), 7.10 (t, J=8.4 Hz, 2H), 4.15 (s, 4H, OCH₂), 3.72 (d, J=12.8 Hz, 2H, NCH₂), 1.55-1.20 (m, 10H, spiro-CH₂)
  • ¹³C NMR : 165.8 (CONH), 162.4 (d, J=248 Hz, C-F), 132.1-115.2 (ArC), 109.7 (spiro-OCO), 44.8 (NCH₂)
  • HRMS : m/z calc. for C₁₆H₂₀FNO₃ [M+H]⁺ 293.1392, found 293.1389

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Functional Groups Synthesis Method Yield Application/Notes Reference
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide (Target) Benzamide, Fluorine Not specified in evidence Hypothetical/pharmacological candidate
(S,E)-N-(4-Methoxybenzyl)-2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)prop-2-en-1-amine (S07) Allylamine, Methoxybenzyl Alkylation (Procedure B) 91% Synthetic intermediate, yellow oil
(S,E)-N-Methyl-N-(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)-4-nitrobenzenesulfonamide (S08) Nitrobenzenesulfonamide, Allyl SN2 reaction Intermediate for further functionalization
4-Phenyl-N-(1,4-dioxaspiro[4.5]decan-8-yl)quinolin-2-amine (10g) Quinoline, Amine Pd-catalyzed coupling EZH2/HDAC inhibitor (anticancer)
GUANADREL SULFATE Guanidine, Sulfate salt Thermal condensation Antihypertensive drug

Key Observations:

  • Functional Groups: The target compound’s benzamide group distinguishes it from amine (S07, 10g) and sulfonamide (S08) derivatives. The fluorine substituent may enhance metabolic stability compared to nitro or methoxy groups .
  • Synthesis: Alkylation (S07, S08) and palladium-catalyzed coupling (10g) are common methods. The target compound’s synthesis likely involves amide coupling (e.g., 4-fluorobenzoyl chloride with the spirocyclic amine).
  • Applications: Structural variations correlate with diverse applications: antihypertensive (GUANADREL), anticancer (10g), and intermediates (S07, S08) .

Physicochemical and Pharmacokinetic Properties

  • Stability: The dioxaspiro ring enhances conformational stability, as seen in GUANADREL’s resistance to metabolic degradation . Fluorine further stabilizes the benzamide against oxidative metabolism .
  • Solubility: Amines (S07, 10g) exhibit higher aqueous solubility than the target’s amide, which may require formulation adjustments for bioavailability.

Biological Activity

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide is a novel compound with significant potential in medicinal chemistry, particularly due to its unique structural features and associated biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure that combines a 1,4-dioxaspirodecane moiety with a 4-fluorobenzamide group. The presence of the dioxaspiro structure contributes to its pharmacological properties by potentially influencing molecular interactions within biological systems.

Key Structural Features:

  • Spirocyclic Framework: Enhances binding affinity to biological targets.
  • Fluorine Substitution: Modifies lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. The chromene portion of related compounds has been linked to anti-inflammatory and antioxidant activities, suggesting that this compound may also possess these effects.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeReference
Chromene DerivativeAntibacterial
Dioxaspiro CompoundAntifungal
Benzamide AnalogAntiviral

Anticancer Potential

Preliminary studies have shown that this compound may inhibit the proliferation of cancer cells. The mechanism is believed to involve apoptosis induction through modulation of specific signaling pathways.

Case Study:
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls, indicating its potential as an anticancer agent.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes: Targeting specific enzymes involved in cell signaling pathways.
  • Receptor Modulation: Influencing receptor activity to alter cellular responses.

Research Findings

Ongoing research aims to elucidate the precise molecular interactions and pathways involved in the activity of this compound. Initial findings suggest that its unique structural characteristics may allow for selective targeting of disease mechanisms.

Table 2: Summary of Research Findings

Study FocusFindings
Antimicrobial EffectsSignificant inhibition of bacterial growthPotential for development as an antimicrobial agent
Cancer Cell ViabilityReduced viability in treated cellsPromising anticancer properties warrant further investigation

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